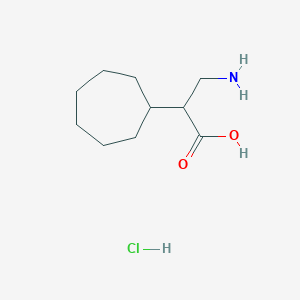

3-Amino-2-cycloheptylpropanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-2-cycloheptylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-7-9(10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVHOGVOOLARMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cycloheptylpropanoic acid hydrochloride typically involves the reaction of cycloheptanone with a suitable amine and a propanoic acid derivative. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-cycloheptylpropanoic acid hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cycloheptylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-2-cycloheptylpropanoic acid hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional properties of 3-amino-2-cycloheptylpropanoic acid hydrochloride and its analogs, derived from the evidence:

*Inferred properties based on structural analogs.

Structural and Functional Insights

- Cycloalkyl vs.

- Amine Position and Salt Form : The hydrochloride salt improves stability and solubility in polar solvents, a feature shared with Jatrorrhizine HCl, which demonstrated efficacy in diabetic nephropathy models .

- Ester vs. Acid Forms : Methyl ester derivatives (e.g., ) show utility in prodrug formulations, whereas free carboxylic acids (e.g., ) may exhibit direct biological interactions.

Research Findings on Analogous Compounds

- Metabolic Stability: Nicardipine HCl (a dihydropyridine derivative) exhibits acid stability (pH 1.2–6.8), a critical trait for oral bioavailability . This implies that the hydrochloride salt in 3-amino-2-cycloheptylpropanoic acid may enhance gastric stability.

- Synthetic Utility: Methyl 3-[(1-phenylcyclohexyl)amino]propanoate HCl (MW 297.83, ) highlights the role of sterically hindered amines in modulating reaction kinetics during synthesis.

Biological Activity

3-Amino-2-cycloheptylpropanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Amino-2-cycloheptylpropanoic acid hydrochloride features an amino group, a cycloheptyl ring, and a propanoic acid moiety. This combination contributes to its distinct chemical properties and biological interactions.

Chemical Formula: C₉H₁₅ClN₂O₂

Molecular Weight: 202.68 g/mol

The biological activity of 3-Amino-2-cycloheptylpropanoic acid hydrochloride is primarily mediated through its interaction with various molecular targets, particularly in the context of the P2X7 receptor (P2X7R). This receptor is involved in numerous physiological processes, including inflammation and pain signaling.

- P2X7 Receptor Modulation: Research indicates that compounds interacting with P2X7R can influence inflammatory responses and pain pathways. Upregulation of P2X7R has been observed in conditions such as ischemia and neurodegenerative diseases, making it a target for therapeutic interventions .

1. Anti-inflammatory Effects

Studies have shown that 3-Amino-2-cycloheptylpropanoic acid hydrochloride exhibits anti-inflammatory properties by inhibiting the activation of P2X7R. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

2. Analgesic Properties

The compound has been explored for its analgesic effects in preclinical models. By modulating P2X7R activity, it may alleviate neuropathic pain and other pain-related conditions .

Table 1: Summary of Biological Activities

Case Study: Neuropathic Pain Model

In a study investigating the effects of various P2X7R antagonists, 3-Amino-2-cycloheptylpropanoic acid hydrochloride demonstrated significant analgesic effects in animal models of neuropathic pain. The compound improved functional recovery and reduced hypersensitivity to mechanical stimuli .

Q & A

Q. What synthetic strategies mitigate steric hindrance from the cycloheptyl group during the preparation of 3-amino-2-cycloheptylpropanoic acid hydrochloride?

- Methodological Answer : Steric hindrance can be addressed by using protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino group and employing catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance coupling efficiency. Post-synthesis deprotection with HCl yields the hydrochloride salt. Reaction conditions (e.g., low-temperature nucleophilic substitutions) and solvent polarity adjustments (e.g., DMF or THF) can optimize regioselectivity .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of 3-amino-2-cycloheptylpropanoic acid hydrochloride?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm to resolve enantiomers.

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, leveraging heavy atoms (e.g., chlorine) for anomalous dispersion .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments distinguish axial vs. equatorial substituents on the cycloheptyl ring .

Q. How should researchers purify 3-amino-2-cycloheptylpropanoic acid hydrochloride to achieve >98% purity for pharmacological studies?

- Methodological Answer :

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C to precipitate impurities.

- Ion-Exchange Chromatography : Use Dowex® 50WX8 resin to isolate the hydrochloride salt, followed by lyophilization.

- Validation : Measure sulfated ash (<1.0 mg/g) and clarity of solution (1 g/10 mL water) per pharmacopeial standards .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of 3-amino-2-cycloheptylpropanoic acid hydrochloride in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies at pH 2–9 (37°C, 70% humidity). Use UPLC-MS to monitor degradation products (e.g., cyclization or hydrolysis byproducts). Computational models (DFT calculations) predict protonation states of the amino group and HCl dissociation kinetics, correlating with experimental half-life data .

Q. How can researchers reconcile contradictory solubility data reported for 3-amino-2-cycloheptylpropanoic acid hydrochloride in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility.

- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in nonpolar solvents (e.g., toluene) that may artificially reduce apparent solubility.

- Reference Standards : Cross-validate using structurally analogous compounds like (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride, which shares solubility trends in DMSO and ethanol .

Q. What role does the cycloheptyl group play in modulating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Simulate binding to homology-modeled targets (e.g., GPCRs) using AutoDock Vina. Compare with cyclohexyl analogs to assess conformational flexibility.

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes induced by the cycloheptyl ring’s steric bulk.

- SAR Studies : Synthesize derivatives with smaller rings (cyclopentyl) or branched chains to isolate steric vs. electronic effects .

Q. How can researchers mitigate hygroscopicity during storage of 3-amino-2-cycloheptylpropanoic acid hydrochloride?

- Methodological Answer :

- Packaging : Use argon-purged, amber glass vials with PTFE-lined caps to limit moisture ingress.

- Desiccants : Include silica gel packs in secondary packaging.

- Stability Monitoring : Perform Karl Fischer titration periodically to track water content (<0.5% w/w) and adjust storage conditions .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing discrepancies in reported melting points of 3-amino-2-cycloheptylpropanoic acid hydrochloride?

- Methodological Answer :

- DSC (Differential Scanning Calorimetry) : Standardize heating rates (5°C/min) and sample mass (2–5 mg) to minimize variability.

- Grubbs’ Test : Identify outliers in literature data (e.g., values deviating >5°C from the median).

- Interlaboratory Studies : Collaborate with ISO 17025-accredited labs to establish consensus values .

Q. How can researchers validate the absence of toxic impurities in 3-amino-2-cycloheptylpropanoic acid hydrochloride batches?

- Methodological Answer :

- LC-MS/MS : Screen for genotoxic impurities (e.g., alkyl chlorides) using a C18 column and MRM (Multiple Reaction Monitoring) mode.

- ICP-OES : Quantify heavy metals (e.g., Pb, As) at <20 μg/g, adhering to ICH Q3D guidelines.

- Pharmacopeial Tests : Perform colorimetric assays (e.g., 4-aminoantipyrine for amine detection) to confirm purity .

Applications in Drug Development

Q. What preclinical assays are critical for evaluating 3-amino-2-cycloheptylpropanoic acid hydrochloride as a potential API (Active Pharmaceutical Ingredient)?

- Methodological Answer :

- Caco-2 Permeability : Assess intestinal absorption using monolayers and LC-MS quantification.

- hERG Assay : Screen for cardiac toxicity via patch-clamp electrophysiology (IC50 >10 μM required).

- Metabolic Stability : Use human liver microsomes to measure t1/2 and identify CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.